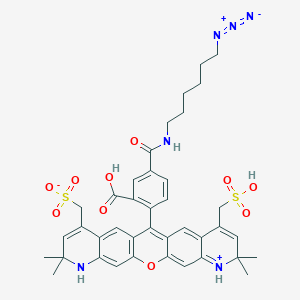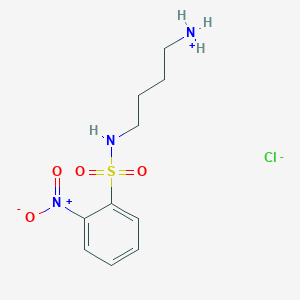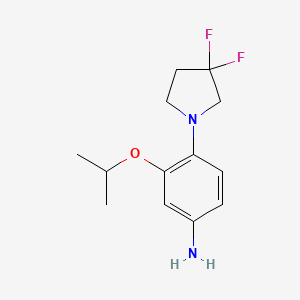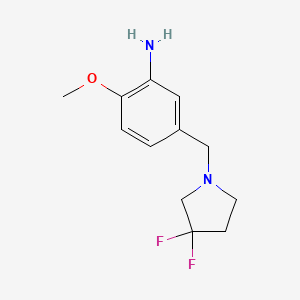
APDye 568 Azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
APDye 568 Azide is a bright, orange-fluorescent azide-activated probe. It is spectrally similar to Alexa Fluor 568 and CF 568 dyes.
準備方法
Synthetic Routes and Reaction Conditions
APDye 568 Azide is synthesized through a series of chemical reactions involving the introduction of an azide group to a fluorescent dye. The synthesis typically involves the following steps:
Starting Material: The synthesis begins with a rhodamine-based fluorescent dye.
Azidation: The dye is then reacted with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Purification: The product is purified using chromatographic techniques to obtain high purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting material are reacted with sodium azide under controlled conditions.
Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield.
化学反応の分析
Types of Reactions
APDye 568 Azide primarily undergoes the following types of reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common reaction, where this compound reacts with terminal alkynes to form stable triazole linkages.
Copper-Free Click Chemistry: This compound can also react with strained cyclooctynes without the need for a copper catalyst.
Common Reagents and Conditions
CuAAC Reaction: Requires a copper(I) catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
Copper-Free Click Chemistry: Involves strained cyclooctynes and can be performed under mild conditions without the need for a catalyst.
Major Products
The major product of the CuAAC reaction is a stable triazole linkage, which is highly fluorescent and can be used for various labeling applications .
科学的研究の応用
APDye 568 Azide has a wide range of applications in scientific research, including:
作用機序
APDye 568 Azide exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide group in this compound reacts with terminal alkynes in the presence of a copper catalyst to form a triazole ring. This reaction is highly specific and efficient, making it ideal for bioorthogonal labeling .
類似化合物との比較
Similar Compounds
Alexa Fluor 568 Azide: Spectrally similar and used in similar applications.
CF 568 Azide: Another fluorescent dye with similar properties and applications.
APDye 568 Picolyl Azide: Incorporates a copper-chelating motif to enhance the efficiency of CuAAC reactions.
Uniqueness
APDye 568 Azide is unique due to its high photostability, brightness, and compatibility with both copper-catalyzed and copper-free click chemistry reactions. Its versatility and efficiency make it a valuable tool in various scientific and industrial applications .
特性
分子式 |
C39H42N6O10S2 |
|---|---|
分子量 |
818.9 g/mol |
IUPAC名 |
[13-[4-(6-azidohexylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C39H42N6O10S2/c1-38(2)18-23(20-56(49,50)51)26-14-29-33(16-31(26)43-38)55-34-17-32-27(24(21-57(52,53)54)19-39(3,4)44-32)15-30(34)35(29)25-10-9-22(13-28(25)37(47)48)36(46)41-11-7-5-6-8-12-42-45-40/h9-10,13-19,43H,5-8,11-12,20-21H2,1-4H3,(H,41,46)(H,47,48)(H,49,50,51)(H,52,53,54) |
InChIキー |
MDRJIQZVFWHHEW-UHFFFAOYSA-N |
正規SMILES |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCCCCCN=[N+]=[N-])C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[2-(4-fluorophenoxy)phenyl]methylidene}hydroxylamine](/img/structure/B13724881.png)






![N'-[1-(4-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B13724930.png)
![DI-Tert-butyl 4'-hydroxy-4-oxo-[3,4'-bipiperidine]-1,1'-dicarboxylate](/img/structure/B13724937.png)
![Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B13724939.png)


![2-[4-(5-Formylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13724949.png)
![4-[[(E)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B13724955.png)
